molecular formula C27H25NO4 B13625285 2-[cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-3-phenylpropanoic acid

2-[cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-3-phenylpropanoic acid

Cat. No.: B13625285
M. Wt: 427.5 g/mol
InChI Key: WKSSMZSICXTKET-UHFFFAOYSA-N
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Description

2-[cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-3-phenylpropanoic acid is a synthetic organic compound with the molecular formula C21H21NO4. It is characterized by the presence of a cyclopropyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a phenylpropanoic acid moiety. This compound is often used in peptide synthesis and other organic synthesis applications due to its unique structural features .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-3-phenylpropanoic acid typically involves the following steps:

    Fmoc Protection:

    Cyclopropylation: The addition of the cyclopropyl group to the amino acid backbone.

    Phenylpropanoic Acid Formation: The formation of the phenylpropanoic acid moiety through various organic reactions.

Common reagents used in these reactions include fluorenylmethoxycarbonyl chloride (Fmoc-Cl), cyclopropylamine, and phenylpropanoic acid derivatives. Reaction conditions often involve the use of organic solvents such as dichloromethane (DCM) and bases like triethylamine (TEA) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-3-phenylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of the cyclopropyl group to a more oxidized state.

    Reduction: Reduction of the phenylpropanoic acid moiety.

    Substitution: Substitution reactions involving the Fmoc group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce alcohol derivatives .

Scientific Research Applications

2-[cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-3-phenylpropanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and peptide chemistry.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for potential therapeutic applications due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-[cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-3-phenylpropanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino functionality, allowing selective reactions at other sites. The cyclopropyl group can undergo ring-opening reactions, leading to various downstream effects. The phenylpropanoic acid moiety can interact with enzymes and receptors, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-3-phenylpropanoic acid is unique due to its combination of a cyclopropyl group, Fmoc protecting group, and phenylpropanoic acid moiety. This combination provides distinct reactivity and applications in various fields .

Properties

Molecular Formula

C27H25NO4

Molecular Weight

427.5 g/mol

IUPAC Name

2-[cyclopropyl(9H-fluoren-9-ylmethoxycarbonyl)amino]-3-phenylpropanoic acid

InChI

InChI=1S/C27H25NO4/c29-26(30)25(16-18-8-2-1-3-9-18)28(19-14-15-19)27(31)32-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24-25H,14-17H2,(H,29,30)

InChI Key

WKSSMZSICXTKET-UHFFFAOYSA-N

Canonical SMILES

C1CC1N(C(CC2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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